molecular formula C20H26N6O2 B10940410 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(piperidin-1-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10940410
M. Wt: 382.5 g/mol
InChI Key: VAHWDAKMEJRAQI-UHFFFAOYSA-N
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Description

3-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the pyrazole and piperidine moieties. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole moieties using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

3-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N~4~-(1-METHYL-2-PIPERIDINOETHYL)-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H26N6O2

Molecular Weight

382.5 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-(1-piperidin-1-ylpropan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H26N6O2/c1-13(11-26-7-5-4-6-8-26)22-19(27)16-9-17(15-10-21-25(3)12-15)23-20-18(16)14(2)24-28-20/h9-10,12-13H,4-8,11H2,1-3H3,(H,22,27)

InChI Key

VAHWDAKMEJRAQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC(C)CN4CCCCC4

Origin of Product

United States

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